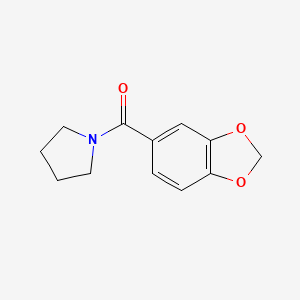
Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)-
Overview
Description
Mechanism of Action
Target of Action
Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- is an intermediate for the synthesis of Pancratistatin , which is known to have anti-cancer properties . Pancratistatin initiates cell death in cancer cells , making it a potential target for cancer treatment.
Mode of Action
It is known that pancratistatin, for which this compound is an intermediate, initiates cell death in cancer cells . This suggests that the compound may interact with cellular targets to disrupt normal cell function and induce apoptosis, or programmed cell death.
Biochemical Pathways
Pancratistatin has been shown to induce apoptosis in cancer cells , suggesting that this compound may play a role in the regulation of cell death pathways.
Pharmacokinetics
As an intermediate in the synthesis of pancratistatin , its bioavailability and pharmacokinetics would be crucial in determining the effectiveness of the resulting compound.
Result of Action
The primary result of the action of Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- is the synthesis of Pancratistatin , a compound with anti-cancer properties . Pancratistatin initiates cell death in cancer cells , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the activity of certain enzymes involved in metabolic pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic activity .
Cellular Effects
Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of specific genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to specific proteins and enzymes, altering their structure and function. This binding can lead to either inhibition or activation of the enzyme, depending on the nature of the interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting the overall metabolic flux and metabolite levels . These interactions can lead to changes in the concentration of specific metabolites, thereby influencing cellular metabolism .
Subcellular Localization
The subcellular localization of Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization signals ensure that the compound reaches its site of action within the cell, thereby exerting its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- typically involves the reaction of piperonylic acid chloride with pyrrolidine . The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted amides or thioamides.
Scientific Research Applications
Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an intermediate for the synthesis of pharmacologically active compounds.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes.
Pyrrolizines: Studied for their antimicrobial and antiviral activities.
Prolinol: Used in the synthesis of various bioactive compounds.
Uniqueness: Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- is unique due to its specific structural features, which confer distinct biological activities. Its benzodioxole moiety is particularly important for its interaction with molecular targets, differentiating it from other pyrrolidine derivatives .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl(pyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-12(13-5-1-2-6-13)9-3-4-10-11(7-9)16-8-15-10/h3-4,7H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNMXDCVKSTQQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214918 | |
| Record name | Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64654-10-0 | |
| Record name | Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064654100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1269109.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1269110.png)
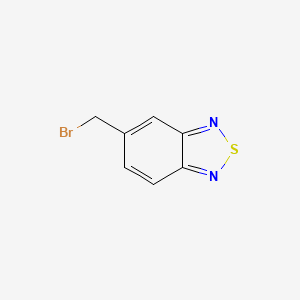
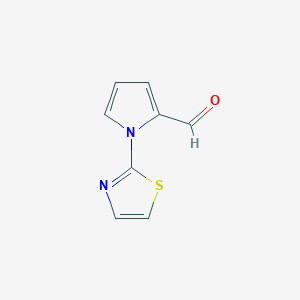

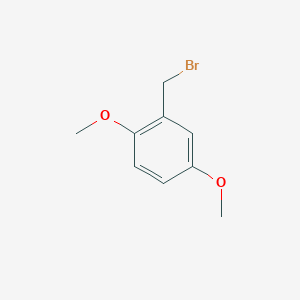
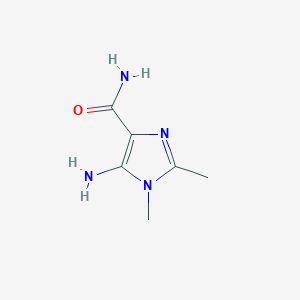


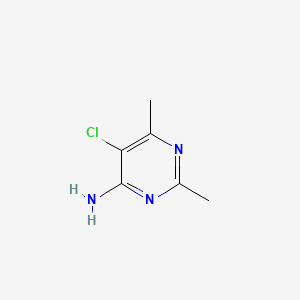
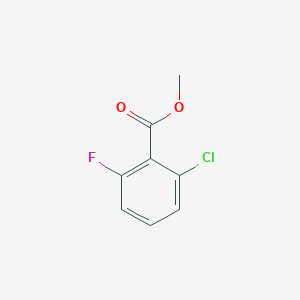
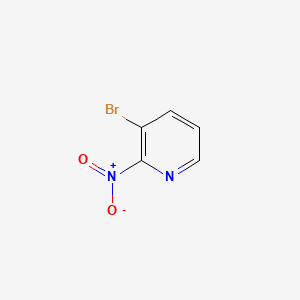

![N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide](/img/structure/B1269141.png)
